4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172396-90-5
VCID: VC15906217
InChI: InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H
SMILES:
Molecular Formula: C11H11ClF3N3
Molecular Weight: 277.67 g/mol

4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride

CAS No.: 1172396-90-5

Cat. No.: VC15906217

Molecular Formula: C11H11ClF3N3

Molecular Weight: 277.67 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride - 1172396-90-5

Specification

CAS No. 1172396-90-5
Molecular Formula C11H11ClF3N3
Molecular Weight 277.67 g/mol
IUPAC Name [2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride
Standard InChI InChI=1S/C11H10F3N3.ClH/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14;/h2-5H,15H2,1H3,(H,16,17);1H
Standard InChI Key KNCCLYIYOMLJDU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline core with:

  • A methyl group at position 2.

  • A trifluoromethyl group at position 8.

  • A hydrazino group at position 4, protonated as a hydrochloride salt .

The IUPAC name is [2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine hydrochloride, and its SMILES string is CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN.Cl . The trifluoromethyl group introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight277.67 g/mol
Melting PointNot reported-
SolubilityLow in water; soluble in polar solvents
logP (Partition Coefficient)~3.5 (estimated)
StabilityStable under inert conditions (2–8°C)

The low solubility in aqueous media is attributed to the hydrophobic trifluoromethyl group, while the hydrazino group enhances reactivity toward electrophiles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Quinoline Core Formation: 2-Methyl-8-trifluoromethylquinoline is synthesized via cyclization of substituted anilines with aldehydes under acidic conditions.

  • Hydrazination: The quinoline derivative reacts with hydrazine hydrate in ethanol at 70–80°C, introducing the hydrazino group at position 4.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

  • Solvent: Ethanol or methanol.

  • Catalyst: None required for hydrazination.

  • Yield: ~65–75% after purification.

Industrial-Scale Considerations

Industrial production optimizes:

  • Temperature Control: Automated reactors maintain reflux conditions.

  • Purification: Recrystallization or column chromatography ensures >95% purity.

  • Cost Efficiency: Bulk procurement of trifluoromethyl-containing precursors reduces expenses .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s planar quinoline core allows intercalation into enzyme active sites:

  • Kinase Inhibition: Trifluoromethyl groups enhance binding affinity to ATP pockets .

  • Proteasome Inhibition: Observed in analogous compounds with hydrazino motifs .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for anticancer and antimicrobial agents .

  • Derivatization: The hydrazino group reacts with carbonyl compounds to form hydrazones, improving bioavailability .

Material Science

  • Fluorinated Materials: The trifluoromethyl group enhances thermal stability in polymers .

Analytical Chemistry

  • Chromatography Standards: Used in HPLC and LC-MS for method development .

HazardPrecautionary Measures
Skin/Irritation (H315, H319)Use nitrile gloves and goggles
Aquatic Toxicity (H410)Avoid environmental release
Respiratory SensitizationUse fume hoods

Comparative Analysis with Structural Analogs

Compound NameKey DifferencesBioactivity
4-Hydrazino-2,5,8-trimethylquinolineAdditional methyl groupsEnhanced antimicrobial activity
4-Chloro-2-methyl-8-trifluoromethylquinolineChloro instead of hydrazino groupAntiviral properties
4-Hydrazino-6-trifluoromethylquinolineTrifluoromethyl at position 6Lower logP (3.1)

The position of the trifluoromethyl group significantly impacts lipophilicity and target selectivity.

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